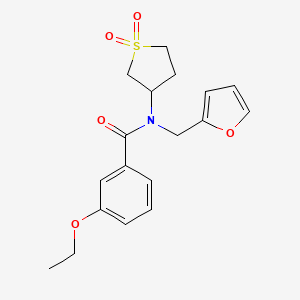

N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(2-furylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves condensation reactions between an amine and an acyl chloride in an aqueous or organic medium. For example, N-(3-hydroxyphenyl) benzamide was synthesized by the condensation of 3-hydroxyaniline with benzoyl chloride (Abbasi et al., 2014). Similar methodologies could potentially be applied to synthesize N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(2-furylmethyl)benzamide by adjusting the starting materials to include the relevant thienyl and furylmethyl groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been studied using techniques like X-ray diffraction and density functional theory (DFT) calculations. For instance, the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction and DFT (Demir et al., 2015). These techniques could be employed to elucidate the structure of N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(2-furylmethyl)benzamide, offering insights into its geometric parameters and electronic properties.

Chemical Reactions and Properties

The chemical behavior of benzamide compounds can vary widely depending on their specific substituents. Research on similar molecules has explored their reactivity towards various chemical transformations, including cyclization reactions and interactions with metal complexes (Kumar et al., 2016). These studies provide a foundation for understanding how N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(2-furylmethyl)benzamide might react under different conditions.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. For instance, the crystal and molecular structure of related compounds have been determined, revealing details about their hydrogen bonding patterns and molecular conformations (Sharma et al., 2016). Such information is valuable for predicting the behavior of N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(2-furylmethyl)benzamide in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for understanding the potential applications of benzamide derivatives. Studies have explored these aspects through computational models and experimental assays, providing insights into their mechanisms of action and potential uses (Belz et al., 2013). Similar investigations could elucidate the chemical properties of N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(2-furylmethyl)benzamide, contributing to our understanding of its potential applications.

Aplicaciones Científicas De Investigación

Inhibition of Stearoyl-CoA Desaturase-1

Research into N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(2-furylmethyl)benzamide has led to the identification of potent inhibitors for stearoyl-CoA desaturase-1 (SCD-1), a critical enzyme in fatty acid metabolism. A study by Uto et al. (2009) reported the optimization of benzamides, leading to compounds with significant inhibitory activity against both murine and human SCD-1. These inhibitors have shown a dose-dependent reduction in plasma desaturation index in mice, highlighting their potential in the treatment of metabolic disorders related to SCD-1 activity (Uto et al., 2009).

Platinum-Catalyzed Intermolecular Hydroamination

Another application involves the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. Wang and Widenhoefer (2004) demonstrated that benzamide can undergo platinum-catalyzed addition to ethylene and propylene, resulting in N-ethylbenzamide with high yield. This research contributes to the development of new synthetic pathways for the modification of benzamide derivatives, offering potential utility in organic synthesis and drug development (Wang and Widenhoefer, 2004).

Organogels Based on Amphiphilic Compounds

The formation of organogels through J- and H-type aggregates of amphiphilic compounds, including benzamide derivatives, represents another area of research. Wu et al. (2011) explored the gelating abilities of perylenetetracarboxylic diimides (PDIs) substituted with benzamide groups, demonstrating their potential in the creation of fluorescent gels. These findings have implications for the development of novel materials with specific optical properties (Wu et al., 2011).

Supramolecular Packing Motifs

Research into the structural aspects of benzamide derivatives has led to the discovery of new supramolecular packing motifs. Lightfoot et al. (1999) identified a novel organizational motif in N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, where aryl rings are assembled into a π-stack surrounded by a triple helical network of hydrogen bonds. This structure suggests a new mode of organization for some columnar liquid crystals, opening avenues for the design of advanced materials (Lightfoot et al., 1999).

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c1-2-23-16-6-3-5-14(11-16)18(20)19(12-17-7-4-9-24-17)15-8-10-25(21,22)13-15/h3-7,9,11,15H,2,8,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOLXIGQXLGJDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(furan-2-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)

![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)

![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)

![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)

![1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)

![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)

![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)